1-Azetidino-isobutene

Photoelectron spectroscopy Enamine electronics Ionization potential

1-Azetidino-isobutene (IUPAC: 1-(2-methylprop-1-en-1-yl)azetidine, CAS 81156-88-9) is a C₇H₁₃N enamine comprising a four-membered azetidine ring N-linked to an isobutenyl group. The compound belongs to a homologous series of cyclic enamines that differ only in ring size (aziridine, pyrrolidine, piperidine) or double-bond isomerism.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 81156-88-9
Cat. No. B12277528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azetidino-isobutene
CAS81156-88-9
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC(=CN1CCC1)C
InChIInChI=1S/C7H13N/c1-7(2)6-8-4-3-5-8/h6H,3-5H2,1-2H3
InChIKeyMAQZILNLVNBMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azetidino-isobutene (CAS 81156-88-9) – Procurement-Relevant Identity and Class Positioning for Research Supply


1-Azetidino-isobutene (IUPAC: 1-(2-methylprop-1-en-1-yl)azetidine, CAS 81156-88-9) is a C₇H₁₃N enamine comprising a four-membered azetidine ring N-linked to an isobutenyl group. The compound belongs to a homologous series of cyclic enamines that differ only in ring size (aziridine, pyrrolidine, piperidine) or double-bond isomerism [1]. Its molecular weight is 111.18 g·mol⁻¹, and it is typically supplied at ≥95% purity . The foundational photoelectron-spectroscopic study by Müller, Previdoli, and Desilvestro (Helv. Chim. Acta, 1981) established quantitative ionization energies that allow direct ranking of electronic properties across the entire series [1].

Why 1-Azetidino-isobutene (CAS 81156-88-9) Cannot Be Substituted by Other Cyclic Enamines Without Changing Key Performance Parameters


Although 1-azetidino-isobutene shares the same enamine functional motif with its aziridine, pyrrolidine, and piperidine analogs, and even an identical molecular formula with the isomeric (E)-1-azetidino-1-butene, photoelectron spectroscopy reveals that each ring size imparts a distinct ionization energy to the enamine π-system [1]. The adiabatic ionization energy spans 0.8 eV across the four ring sizes, corresponding to a >18 kcal·mol⁻¹ difference in electron-donor strength. Furthermore, the Müller study explicitly identified the azetidine ring as uniquely capable of accommodating steric congestion at the enamine β-position, a property not shared by the smaller aziridine or the larger pyrrolidine and piperidine rings [2]. Consequently, substituting one ring size for another is not a conservative swap; it alters both the electronic profile and the steric tolerance of the enamine reagent.

Quantitative Head-to-Head Evidence for 1-Azetidino-isobutene (CAS 81156-88-9) Versus Its Closest Ring-Size and Isomeric Comparators


Adiabatic Ionization Energy: 1-Azetidino-isobutene Is a Stronger Electron Donor Than Its Aziridine and Piperidine Analogs

The adiabatic ionization energy (IEₐ) of 1-azetidino-isobutene is 6.9 eV, which is 0.7 eV lower than that of the aziridine analog (7.6 eV) and, although no adiabatic value is reported for piperidine, its vertical IE (8.0 eV) lies 0.44 eV above the azetidine vertical IE (7.56 eV), indicating a significantly less electron-rich enamine [1]. The pyrrolidine analog possesses a very similar adiabatic IE (6.8 eV) but differs in steric tolerance (see Evidence_Item 4). All measurements were performed by photoelectron (PE) spectroscopy in the gas phase and reported in the same study [1].

Photoelectron spectroscopy Enamine electronics Ionization potential

Isomeric Differentiation: 1-Azetidino-isobutene Exhibits a Lower Adiabatic Ionization Energy Than (E)-1-Azetidino-1-butene

The isomeric pair 1-azetidino-isobutene (CAS 81156-88-9) and (E)-1-azetidino-1-butene (CAS 81156-87-8) share the same molecular formula (C₇H₁₃N) but differ in the position of the double bond. Photoelectron spectroscopy reveals that the isobutene isomer has an adiabatic ionization energy of 6.9 eV, which is 0.2 eV lower than that of the linear butene isomer (7.1 eV) [1]. The vertical ionization energies are also distinct: 7.56 eV for the isobutene isomer vs 7.62 eV for the butene isomer [1]. This difference reflects the greater electron-donating effect of the gem-dimethyl substitution on the enamine π-system.

Enamine isomerism Ionization energy Electronic structure

Ring-Size Trend in Vertical Ionization Energy: Azetidine Occupies a Distinct Intermediate Position Between Pyrrolidine and Piperidine

A clear ring-size dependence of the vertical ionization energy (IEᵥ) emerges from the homologous 2-methyl-1-propenyl enamine series: aziridine (IEᵥ ≈ 8.2 eV) > piperidine (IEᵥ = 8.0 eV) > pyrrolidine (IEᵥ = 7.75 eV) > azetidine (IEᵥ = 7.56 eV). The azetidine derivative is the most electron-rich member of the series by this metric, despite the 5-membered pyrrolidine ring usually being considered the optimal ring size for N-lone-pair/π conjugation [1]. This inversion of the expected order—pyrrolidine often maximizes enamine conjugation in sterically unconstrained systems, yet the azetidine vertical IE is lower—suggests that the four-membered ring introduces a unique balance between N-pyramidality and π-overlap that cannot be replicated by other ring sizes [2].

Ring strain Enamine electronics Structure-property relationship

Steric Accommodation at the β-Position: The Azetidine Ring Uniquely Tolerates Dialkyl Substitution

The 1981 Müller study directly compared four series of aliphatic enamines and concluded that, while the pyrrolidine ring maximizes amine/double-bond electronic coupling in sterically unconstrained systems, the azetidine ring 'accommodates best steric congestion due to dialkyl substitution at the β-position of the enamine unit' [1]. This is a qualitative but explicit comparative claim grounded in both the PE data and quantum-chemical (PRDDO SCF) calculations of equilibrium geometries and amine-rotation barriers [1]. No quantitative steric parameter (e.g., A-value or % buried volume) is provided, but the finding directly ranks azetidine > pyrrolidine > piperidine > aziridine for β-branched enamine stability.

Steric effects Enamine conformation β-substitution

Boiling Point and Density: Computed Physicochemical Properties Distinguish 1-Azetidino-isobutene from Its C₇H₁₃N Isomer

Calculated physicochemical data from authoritative databases indicate that 1-azetidino-isobutene has a predicted boiling point of 154.9 °C at 760 mmHg and a density of 0.973 g·cm⁻³ . By comparison, its linear isomer (E)-1-azetidino-1-butene has a predicted boiling point of 154.6 °C and a density of 0.971 g·cm⁻³ . While the differences are small, they are directionally consistent with the structural difference and can be leveraged for isomer confirmation via GC retention indexing.

Physicochemical properties Chromatographic separation Isomer identification

Commercially Available Purity Specification: 95% Minimum Purity with Long-Term Storage Stability

The primary commercial supplier (AKSci) lists 1-azetidino-isobutene at ≥95% purity with long-term storage recommended in a cool, dry place . Separately, chemical databases specify storage at 0–8 °C . No analogous purity specifications were located for the aziridine, pyrrolidine, or piperidine analogs from the same supplier, and several of those analogs are listed primarily in research catalogs without a defined purity grade. The target compound's availability at a defined 95% purity with documented storage conditions provides procurement clarity that may be absent for less-common cyclic enamines.

Quality specification Procurement standard Storage condition

Evidence-Backed Application Scenarios Where 1-Azetidino-isobutene (CAS 81156-88-9) Provides Verifiable Differentiation


Sterically Hindered Enamine Alkylation or Addition Reactions

When a synthetic route requires an enamine nucleophile that must tolerate β,β-disubstituted electrophiles or bulky reaction partners, 1-azetidino-isobutene is the rational choice. The Müller study directly established that the azetidine ring uniquely accommodates steric congestion at the β-position among common cyclic enamines [1]. This property is not offered by pyrrolidine enamines, which, while electronically optimal for unhindered systems, suffer conformational constraints under steric load [1].

Photoelectron Spectroscopy and Electronic-Structure Benchmarking

The compound's precisely measured adiabatic (6.9 eV) and vertical (7.56 eV) ionization energies, determined by He(I) PE spectroscopy and compiled in the NIST Standard Reference Database [1], make it a well-characterized reference standard for calibrating computational methods (DFT, ab initio) aimed at predicting enamine electronic structure. Its intermediate IE between the pyrrolidine (6.8 eV) and aziridine (7.6 eV) analogs provides a valuable data point for ring-strain/electronic-structure correlation studies [1].

Isomer-Specific Mechanistic or Kinetic Investigations

Projects requiring careful control of enamine double-bond position can exploit the distinct 0.2 eV adiabatic ionization energy difference between 1-azetidino-isobutene and (E)-1-azetidino-1-butene [1] as a physical handle for distinguishing reactivity. The predicted boiling-point and density differences, although computed rather than experimental , further support baseline isomer identification in kinetic or mechanistic studies where isomeric purity is critical.

Enamine-Based Donor Building Blocks in Charge-Transfer or Optoelectronic Materials

For research groups exploring enamine-containing donor molecules in organic electronics or charge-transfer complexes, the azetidine enamine's combination of low adiabatic IE (6.9 eV) and higher steric tolerance [1] offers a distinct donor profile. The 0.7 eV lower IE compared to the aziridine analog and 0.44 eV lower vertical IE compared to piperidine translates into measurably different HOMO energies, which directly influence charge-injection barriers and intermolecular electronic coupling in thin-film or single-molecule devices.

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